molecular formula C11H15NO2 B6352738 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol CAS No. 1353636-82-4

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol

Cat. No.: B6352738
CAS No.: 1353636-82-4
M. Wt: 193.24 g/mol
InChI Key: TYBCCVMYRJUCOA-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol (CAS: 1353636-82-4) is a cyclobutanol derivative featuring a 4-methoxyphenyl substituent and an amino group at the 3-position of the cyclobutane ring. Its molecular formula is C₁₁H₁₅NO₂, with an average molecular weight of 193.24 g/mol and a monoisotopic mass of 193.110279 Da . The compound is commercially available for research purposes, typically stored at 2–8°C in inert conditions to preserve stability .

Properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-8(3-5-10)11(12)6-9(13)7-11/h2-5,9,13H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBCCVMYRJUCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylacetonitrile with a suitable cyclobutanone derivative in the presence of a strong base . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring and the cyclobutane core significantly influences the compound’s properties. Key comparisons include:

Table 1: Substituent Variations and Properties
Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol C₁₁H₁₅NO₂ 4-OCH₃ Research use; stored at 2–8°C
3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol C₁₀H₁₂ClNO 4-Cl Similar storage; higher reactivity?
3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol C₁₂H₁₇NO₂ 4-OCH₂CH₃ Bulkier substituent; altered solubility
(1s,3s)-3-Amino-1-(4-bromophenyl)cyclobutan-1-ol C₁₀H₁₂BrNO 4-Br; stereoisomer Stereochemical influence on binding

Key Observations :

  • Electron-Donating vs. This could affect intermolecular interactions in biological systems .
  • Steric Effects : Ethoxy (4-OCH₂CH₃) introduces steric bulk, which may reduce solubility in polar solvents compared to methoxy derivatives .
  • Stereochemistry: The (1s,3s) configuration in bromophenyl analogues highlights the role of stereochemistry in target binding, suggesting that the 3-amino-3-aryl configuration in the parent compound may optimize spatial alignment for receptor interactions .

Core Structure Modifications

Replacing the cyclobutanol core with alternative frameworks alters conformational flexibility and biological activity:

Cyclobutanol vs. Propanol Derivatives
Cyclobutanol vs. Propenone Derivatives
  • 3-Amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone (): The propenone core introduces a conjugated ketone system, enhancing electrophilicity.

Biological Activity

3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol is a cyclobutane derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with an amino group and a methoxy-substituted phenyl group, contributing to its unique reactivity and biological profile. Its molecular formula is C11_{11}H15_{15}NO, with a molecular weight of approximately 191.25 g/mol.

Biological Activities

Research indicates that 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol exhibits several biological activities:

1. Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity, making it a candidate for further investigation against various pathogens. The presence of the methoxy group may enhance its interaction with microbial targets, potentially leading to inhibition of growth.

2. Anticancer Effects
The compound has been studied for its cytotoxic effects against cancer cell lines. Similar compounds containing cyclobutane moieties have demonstrated significant cytotoxicity in human cancer cell lines, including HepG2 (hepatocarcinoma) and SK-N-DZ (neuroblastoma) . The mechanism of action may involve the inhibition of tubulin polymerization, which is critical for cancer cell division.

3. Mechanism of Action
The biological activity is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For instance, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating novel CA4 analogs, compounds similar to 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol were assessed for their cytotoxic properties. The results indicated micromolar range activity against cancer cell lines, suggesting that structural modifications can significantly influence potency .
  • Antimicrobial Screening : A high-throughput screening of chemical libraries identified compounds with anti-tubercular activity; while 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol was not specifically mentioned, its structural relatives showed promising results against Mycobacterium tuberculosis, indicating potential for broader antimicrobial applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of microbial growth
AnticancerCytotoxic effects in cancer cell lines
MechanismInteraction with enzymes/receptors affecting pathways

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